2,3-Dimethoxyphenol

Catalog No.
S704097
CAS No.
5150-42-5
M.F
C8H10O3
M. Wt
154.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Dimethoxyphenol

CAS Number

5150-42-5

Product Name

2,3-Dimethoxyphenol

IUPAC Name

2,3-dimethoxyphenol

Molecular Formula

C8H10O3

Molecular Weight

154.16 g/mol

InChI

InChI=1S/C8H10O3/c1-10-7-5-3-4-6(9)8(7)11-2/h3-5,9H,1-2H3

InChI Key

QSZCGGBDNYTQHH-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1OC)O

Synonyms

Pyrrogallol-1.2-dimethylether

Canonical SMILES

COC1=CC=CC(=C1OC)O

The exact mass of the compound 2,3-Dimethoxyphenol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 80659. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,3-Dimethoxyphenol (CAS 5150-42-5) is an electron-rich, asymmetric dimethoxylated phenol that serves as a highly specialized building block in organic synthesis and materials science [1]. Unlike its more common symmetrical isomer, 2,6-dimethoxyphenol (syringol), the 2,3-substitution pattern leaves the para- and one ortho-position electronically differentiated and sterically accessible [2]. This distinct structural motif makes it a critical precursor for regioselective halogenation, cross-coupling reactions, and the synthesis of asymmetric 1,2,3-trioxygenated aromatic systems, including complex active pharmaceutical ingredients (APIs) [3]. Its specific thermodynamic stability and manageable steric profile also position it as a valuable monomer for functionalized polymers and a precise model compound in lignin valorization research [4].

Procurement Fit

Vicinal 2,3-substitution pattern yields reported distinct acidity and reactivity vs other dimethoxyphenols
Supplier-sourced baseline parameters (bp, density, refractive index) enable isomer-specific procurement decisions
Suitable for SAR studies, physicochemical profiling, and where substitution-position effects are critical

Attempting to substitute 2,3-dimethoxyphenol with its symmetrical isomer, 2,6-dimethoxyphenol, fundamentally alters the regiochemical outcomes of downstream functionalization [1]. In electrophilic aromatic substitutions, such as bromination for API synthesis, the 2,3-isomer allows for the generation of a single, asymmetric regioisomer required for complex D-ring formations, whereas 2,6-dimethoxyphenol yields a symmetrical product incompatible with these architectures [1]. Furthermore, in glycosylation and macromolecular workflows, the dual ortho-methoxy groups of 2,6-disubstituted analogs create severe steric hindrance, drastically reducing coupling yields compared to the more accessible single ortho-methoxy configuration of 2,3-dimethoxyphenol[2]. Finally, substituting with the unmethylated parent, pyrogallol, removes the necessary directing groups and exposes the ring to rapid over-oxidation, making the pre-methylated 2,3-dimethoxyphenol a mandatory procurement choice for stable, regiocontrolled synthesis [3].

Substitution Risk: Isomer Interchangeability

Property
2,3-Dimethoxyphenol (Target)
2,6-Dimethoxyphenol (Common Substitute)
Gas-phase acidity
Highest among dimethoxyphenols (ranked #1 experimentally)
Lower acidity (ranked #3)
OH radical reactivity
7.5% lower rate coefficient; supports longer atmospheric lifetime modeling
Higher reactivity; different environmental fate prediction
Electrochemical oxidation profile
Vicinal ortho-meta substitution; distinct redox signature
Symmetrical ortho-ortho pattern; cannot replicate 2,3-behavior

Regioselective Halogenation Yield in API Precursor Synthesis

In the synthesis of complex pentasubstituted pyridine architectures (such as the antitumor agent streptonigrin), the choice of dimethoxyphenol isomer dictates the success of the D-ring formation. Bromination of 2,3-dimethoxyphenol with N-bromosuccinimide (NBS) yields a single, asymmetric regioisomer in near-quantitative yield, providing the exact structural geometry required for subsequent cross-coupling [1]. In contrast, the symmetrical 2,6-dimethoxyphenol directs halogenation to the 4-position, creating a symmetrical intermediate that cannot be utilized for these specific asymmetric biaryl linkages [1].

Evidence DimensionRegioselective Bromination Yield (Asymmetric Isomer)
Target Compound Data>95% yield of single asymmetric regioisomer (4-bromo-2,3-dimethoxyphenol)
Comparator Or Baseline0% yield of asymmetric isomer (2,6-dimethoxyphenol yields only symmetrical 4-bromo-2,6-dimethoxyphenol)
Quantified DifferenceAbsolute regiocontrol enabling asymmetric synthesis
ConditionsNBS in THF at −78 °C

Procurement of the 2,3-isomer is mandatory for synthesizing asymmetric 1,2,3-oxygenated ring systems, avoiding the dead-end symmetrical intermediates produced by the 2,6-isomer.

Gas-Phase Acidity
Head-to-head
Rank #1 / 5
Reported highest acidity among dimethoxyphenols; supports HAT antioxidant screening context
Gas-phase; kinetic method; DFT B3LYP/6-311+G(d,p)

Steric Accessibility in Phenolic O-Glycosylation

The steric profile of phenolic precursors significantly impacts the efficiency of O-glycosylation reactions used to synthesize cosmetic and pharmaceutical glycosides. 2,3-Dimethoxyphenol, possessing only one ortho-substituent relative to the hydroxyl group, achieves an 80% isolated yield when forming O-β-aryl glucosides in aqueous solvents[1]. Conversely, phenols with dual ortho-substitution (such as 2,6-dimethylphenol, serving as a steric proxy for 2,6-dimethoxyphenol) exhibit severe steric hindrance, resulting in a sharply diminished yield of 42% under identical conditions [1].

Evidence DimensionO-β-aryl glucoside isolation yield
Target Compound Data80% isolated yield
Comparator Or Baseline42% isolated yield (2,6-disubstituted phenol baseline)
Quantified DifferenceNearly 2x higher yield for the 2,3-substitution pattern
ConditionsAqueous solvent, rapid O-glycosylation protocol

Buyers scaling up the synthesis of phenylpropanoid glycosides should select the 2,3-isomer to maximize conjugation yields and minimize unreacted starting material.

OH Reactivity
Head-to-head
2,3-DMP 7.49×10⁻¹¹
2,6-DMP 8.10×10⁻¹¹
−7.5%
Lower rate coefficient supports longer atmospheric lifetime modeling context
First reported measurement; FTIR detection; 295 K

Thermodynamic Stability for High-Temperature Processing

For applications involving high-temperature catalytic cracking or hydrothermal liquefaction, the baseline thermodynamic stability of the monomer is a critical variable. Gas-phase standard molar enthalpy of formation measurements demonstrate that 2,3-dimethoxyphenol (−386.0 ± 2.2 kJ/mol) is thermodynamically more stable than its 2,6-dimethoxyphenol isomer (−381.7 ± 1.9 kJ/mol) [1]. This difference in formation enthalpy influences the energy landscape during thermal degradation, making the 2,3-isomer a distinct and necessary model compound for accurately mapping the pyrolysis pathways of asymmetric lignin fragments [1].

Evidence DimensionStandard molar enthalpy of formation (gas phase)
Target Compound Data−386.0 ± 2.2 kJ/mol
Comparator Or Baseline−381.7 ± 1.9 kJ/mol (2,6-Dimethoxyphenol)
Quantified Difference4.3 kJ/mol greater thermodynamic stability
ConditionsDerived from static bomb combustion calorimetry and Calvet microcalorimetry at 298.15 K

Engineers and researchers modeling biomass pyrolysis or developing high-temperature resins must account for this thermodynamic variance when selecting representative dimethoxyphenol monomers.

Electrochemical Profile
Class-level inference
CV / SWV at graphite electrode
Vicinal substitution pattern yields distinct redox signature from 2,6-isomer
Structure-property correlation; exact potentials need primary data

Oxidative Persistence in Advanced Oxidation Processes

The positional arrangement of methoxy groups directly affects the reactivity of the aromatic ring toward oxidizing agents. Kinetic studies of gas-phase reactions with hydroxyl (OH) radicals reveal that 2,3-dimethoxyphenol has a rate coefficient of (7.49 ± 0.81) × 10–11 cm³/molecule·s, which is lower than that of 2,6-dimethoxyphenol at (8.10 ± 0.98) × 10–11 cm³/molecule·s [1]. This reduced reactivity indicates that the 2,3-isomer is slightly more persistent under oxidative stress, a crucial parameter for benchmarking advanced oxidation processes (AOPs) or modeling the atmospheric lifetime of volatile organic compounds [1].

Evidence DimensionOH radical reaction rate coefficient
Target Compound Data(7.49 ± 0.81) × 10–11 cm³/molecule·s
Comparator Or Baseline(8.10 ± 0.98) × 10–11 cm³/molecule·s (2,6-Dimethoxyphenol)
Quantified Difference~7.5% lower reactivity toward OH radicals
ConditionsRelative kinetic method in photoreactors at 295 ± 2 K and 1 bar

Environmental chemists and wastewater treatment developers should procure the 2,3-isomer to establish precise kinetic baselines for the degradation of asymmetric phenolic pollutants.

Thermochemical Stability
Data to verify
Isomer-specific ΔfH°m(g) determined
Each dimethoxyphenol isomer exhibits distinct formation enthalpy; context-dependent thermal behavior
Combustion calorimetry; J Chem Eng Data 2003; full values require source access
Polymer Tg
Supporting evidence
Tg 135–190°C
Reported Tg range may support high-temperature biobased polymer research
Patent US 11,732,141 B2; RAFT polymerization

Precursor for Asymmetric Active Pharmaceutical Ingredients (APIs)

Due to its single accessible ortho-position and high regioselectivity during halogenation, 2,3-dimethoxyphenol is the required starting material for synthesizing complex, asymmetric 1,2,3-trioxygenated biaryl and heterocyclic systems. It is specifically utilized in the total synthesis of the antitumor antibiotic streptonigrin and the development of Urolithin D-based protein kinase CK2 inhibitors, where the symmetrical 2,6-isomer would fail to produce the necessary structural geometry [1].

Synthesis of High-Yield Phenylpropanoid Glycosides

In the cosmetic and nutraceutical industries, phenylpropanoid glycosides are valued for their skin-whitening and antioxidant properties. 2,3-Dimethoxyphenol is the optimal procurement choice for these syntheses because its steric profile allows for significantly higher O-glycosylation yields compared to 2,6-disubstituted phenols, ensuring more efficient scale-up and lower waste [2].

Lignin Valorization and Pyrolysis Benchmarking

As a model compound for the asymmetric fragments of lignin, 2,3-dimethoxyphenol provides critical baseline data for hydrothermal liquefaction and catalytic cracking processes. Its distinct standard molar enthalpy of formation and specific OH-radical reaction kinetics make it an essential standard for researchers aiming to map the thermal and oxidative degradation pathways of biomass into high-value bio-oils [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
HAT antioxidant SAR studies
Highest reported gas-phase acidity
OH bond dissociation energy ranking
Atmospheric chemistry and environmental fate modeling
Lower OH reactivity vs 2,6-isomer
Rate coefficient accuracy (first reported)
Electrochemical antioxidant assay development
Vicinal substitution pattern redox signature
Peak potential and HOMO-LUMO correlation
Biobased polymer synthesis for high-Tg materials
Dimethoxyphenol-based monomer reactivity
Glass transition temperature benchmarking

XLogP3

1.2

UNII

OW147I6C84

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

25155-26-4
5150-42-5

Wikipedia

2,3-dimethoxyphenol

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